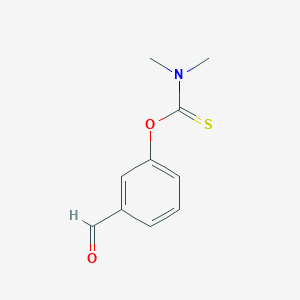

1-3-formylphenoxy-N,N-dimethylmethanethioamide

Description

Contextualization within Modern Organic Synthesis Paradigms

In the realm of modern organic synthesis, efficiency and selectivity are paramount. Thioamide derivatives are increasingly recognized for their role in facilitating complex molecular constructions. They serve as key intermediates in the synthesis of various heterocycles and are utilized in late-stage functionalization of peptides. chemrxiv.org The development of novel methods for thioamide synthesis, such as those employing visible-light photocatalysis for decarboxylative/oxidative cross-coupling reactions, highlights their growing importance. researchgate.net Furthermore, thioamides have been successfully employed in desulfitative carbon-carbon cross-coupling reactions, demonstrating their utility in forming new carbon-carbon bonds under specific catalytic conditions. acs.org The ability to participate in such advanced synthetic strategies positions thioamides as crucial components in the modern synthetic chemist's toolkit.

Chemical Significance of Formyl and Phenoxy Moieties in Molecular Design

The formyl group (–CHO) is a fundamental functional group in organic chemistry, serving as a precursor to a multitude of other functionalities. wikipedia.orgbritannica.com Its presence on an aromatic ring, as in the case of 1-3-formylphenoxy-N,N-dimethylmethanethioamide, introduces a site of high reactivity. The carbonyl carbon of the formyl group is electrophilic and susceptible to nucleophilic attack, a characteristic that is widely exploited in organic synthesis. fiveable.me Moreover, the formyl group can act as a directing group in metal-catalyzed C-H functionalization reactions, guiding the introduction of new substituents to specific positions on the aromatic ring. rsc.org

Role and Reactivity Profiles of Thioamide Functionalities in Synthetic Transformations

The thioamide functional group is a versatile synthon in organic synthesis, primarily due to the unique reactivity of the thiocarbonyl group. acs.org Thioamides are known to be more resistant to hydrolysis than their corresponding amides. nih.gov They possess two nucleophilic centers, the sulfur and nitrogen atoms, and an electrophilic center at the thiocarbonyl carbon. acs.orgacs.org This dual reactivity allows them to participate in a variety of reactions, including cycloadditions and reactions with dielectrophiles to form diverse heterocyclic systems. acs.orgacs.org

The sulfur atom in the thioamide can be a target for electrophilic attack and can participate in desulfurization reactions. nih.gov Recent research has also explored the use of thioamides in peptide synthesis, where their unique reactivity can be harnessed for peptide ligation and modification. unimelb.edu.au The N,N-dimethylmethanethioamide portion of the target molecule is a simple tertiary thioamide, which can undergo reactions typical of this class of compounds. sigmaaldrich.comcdnsciencepub.com

Current Research Gaps and Opportunities in the Investigation of Related Structural Architectures

While the individual components of this compound are well-studied, the synergistic interplay between these functionalities within a single molecule presents a rich area for future investigation. A significant research gap exists in understanding how the formyl and thioamide groups, linked by a phenoxy bridge, might influence each other's reactivity. For instance, the electron-withdrawing nature of the formyl group could impact the nucleophilicity of the thioamide sulfur and nitrogen atoms.

Opportunities for future research include exploring the intramolecular reactions of this molecule. Could the formyl group participate in a cyclization reaction with the thioamide under certain conditions? Furthermore, the application of this molecule as a building block in multicomponent reactions could lead to the rapid assembly of complex molecular architectures. The development of synthetic routes to this and related compounds, and the systematic study of their reactivity, will undoubtedly open new avenues in organic synthesis and materials science. The use of modern synthetic techniques, such as those employing deep eutectic solvents for greener synthesis of thioamide derivatives, could also be explored. rsc.org

Interactive Data Table: Comparison of Amide and Thioamide Properties

| Property | Amide (-C(O)N<) | Thioamide (-C(S)N<) |

| Bonding | C=O bond is shorter and stronger | C=S bond is longer and weaker |

| Resonance | Significant resonance stabilization | Greater resonance contribution from the C=S bond |

| Nucleophilicity | Oxygen is a moderate nucleophile | Sulfur is a stronger nucleophile |

| Hydrolysis | Susceptible to hydrolysis | More resistant to hydrolysis nih.gov |

| Hydrogen Bonding | Oxygen is a good hydrogen bond acceptor | Sulfur is a poorer hydrogen bond acceptor researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

O-(3-formylphenyl) N,N-dimethylcarbamothioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c1-11(2)10(14)13-9-5-3-4-8(6-9)7-12/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYCLUPTJQTZPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)OC1=CC=CC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401205421 | |

| Record name | Carbamothioic acid, dimethyl-, O-(3-formylphenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401205421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153561-34-3 | |

| Record name | Carbamothioic acid, dimethyl-, O-(3-formylphenyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153561-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamothioic acid, dimethyl-, O-(3-formylphenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401205421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 1 3 Formylphenoxy N,n Dimethylmethanethioamide

Retrosynthetic Analysis and Key Disconnections for Target Compound Construction

A retrosynthetic analysis of 1-3-formylphenoxy-N,N-dimethylmethanethioamide identifies two primary disconnections. The first and most logical disconnection is at the ether linkage, breaking the molecule into 3-hydroxybenzaldehyde (B18108) and a suitable N,N-dimethylmethanethioamide precursor. This approach is advantageous as it utilizes commercially available or readily synthesized starting materials.

A second possible disconnection is at the carbon-sulfur bond, leading to 3-formylphenoxy-N,N-dimethylamine and a sulfur source. However, this route is generally less favorable due to the challenges associated with the direct thionation of a tertiary amine.

Therefore, the most viable retrosynthetic strategy points towards the coupling of a 3-formylphenol derivative with an N,N-dimethylmethanethioamide synthon. This strategy forms the basis for the subsequent exploration of synthetic routes.

Exploration of Potential Synthetic Routes to the N,N-Dimethylmethanethioamide Core

The N,N-dimethylmethanethioamide core is a crucial component of the target molecule. Its synthesis can be approached through several established methods for thiocarboxamide formation.

Methods for Thiocarboxamide Formation

The direct conversion of the corresponding amide, N,N-dimethylformamide, to the thioamide is a common and efficient strategy. This transformation is typically achieved using various thionating agents. mdpi.comresearchgate.net Additionally, multicomponent reactions involving amines, a carbon source, and a sulfur source can also yield thioamides. organic-chemistry.org For instance, the reaction of an amine with elemental sulfur and a suitable C1 synthon can provide the desired thioamide. organic-chemistry.org Another approach involves the reaction of nitriles with a sulfur source, although this is not directly applicable to the synthesis of an N,N-disubstituted thioamide. organic-chemistry.org

Considerations for Selective Thionation Reactions

The thionation of N,N-dimethylformamide is a key step in many potential synthetic routes. Several reagents are available for this transformation, each with its own advantages and disadvantages.

| Thionating Agent | Typical Conditions | Advantages | Disadvantages |

| Lawesson's Reagent | Toluene or xylene, reflux | Mild, high yields organic-chemistry.org | Can be expensive, produces phosphorus byproducts |

| Phosphorus Pentasulfide (P₄S₁₀) | Pyridine or other high-boiling solvents, reflux | Inexpensive, powerful thionating agent mdpi.comresearchgate.net | Harsh reaction conditions, can lead to side reactions |

| Davy Reagents | Milder conditions than P₄S₁₀ | More selective than P₄S₁₀ | Less commonly used |

Table 1: Comparison of Common Thionating Reagents

Methodologies for the Introduction and Manipulation of the Formylphenoxy Unit

The 3-formylphenoxy unit can be introduced either before or after the formation of the thioamide core. This requires robust methods for constructing the phenoxy ether linkage and careful consideration of the formyl group's reactivity.

Strategies for Phenoxy Ether Linkage Construction

The formation of the ether bond between the phenolic oxygen and the thioamide precursor is a critical step. The Williamson ether synthesis is a classical and widely used method for this purpose. byjus.comwikipedia.org This reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. wikipedia.org In the context of synthesizing the target molecule, this would involve reacting the sodium or potassium salt of 3-hydroxybenzaldehyde with a halo-substituted N,N-dimethylmethanethioamide.

An alternative approach is the copper-promoted arylation of phenols with boronic acids, which can be effective for forming diaryl ethers. organic-chemistry.org However, for the synthesis of an alkyl-aryl ether, the Williamson synthesis is generally more direct. chemistrysteps.com

| Ether Synthesis Method | Reactants | Typical Conditions | Key Features |

| Williamson Ether Synthesis | Alkoxide/Phenoxide + Alkyl Halide | Aprotic polar solvent (e.g., DMF, Acetonitrile), 50-100 °C byjus.com | SN2 mechanism, best with primary alkyl halides masterorganicchemistry.com |

| Ullmann Condensation | Aryl Halide + Alcohol/Phenol | Copper catalyst, high temperatures | Primarily for diaryl ethers |

| Buchwald-Hartwig Etherification | Aryl Halide/Triflate + Alcohol/Phenol | Palladium catalyst, base | Mild conditions, broad substrate scope |

Table 2: Common Methods for Ether Synthesis

For the specific target compound, the Williamson ether synthesis appears to be the most straightforward approach. chemistrysteps.comlearncbse.in

Formyl Group Elaboration and Protecting Group Chemistry

The formyl group (aldehyde) is susceptible to reaction under various conditions, including nucleophilic attack and oxidation/reduction. Therefore, it may be necessary to protect the formyl group during certain synthetic steps.

Common protecting groups for aldehydes include acetals and dithioacetals. wikipedia.orglibretexts.org These groups are stable to a wide range of reagents and can be readily removed under acidic conditions to regenerate the aldehyde. wikipedia.org

| Protecting Group | Protection Conditions | Deprotection Conditions | Stability |

| Dimethyl Acetal (B89532) | Methanol, acid catalyst | Aqueous acid | Stable to bases, nucleophiles, and reducing agents |

| 1,3-Dioxolane (Ethylene Glycol Acetal) | Ethylene glycol, acid catalyst | Aqueous acid | Stable to bases, nucleophiles, and reducing agents wikipedia.org |

| 1,3-Dithiane | 1,3-Propanedithiol, Lewis acid | Mercury(II) salts, oxidative conditions | Stable to acidic and basic conditions, nucleophiles |

Table 3: Common Protecting Groups for Aldehydes

The choice of protecting group will depend on the specific reaction conditions employed in the synthetic sequence. uchicago.eduorganic-chemistry.org For instance, if a strong base is used in the ether synthesis step, a base-stable protecting group like an acetal would be appropriate. The introduction of the protecting group would typically be done on 3-hydroxybenzaldehyde before the ether linkage formation, followed by deprotection as a final step to yield this compound.

Optimization and Scalability Considerations for Synthetic Procedures

Once a viable synthetic route for this compound is established, the subsequent critical phase involves the optimization of the reaction conditions to maximize yield and purity, alongside considerations for scaling up the process.

A plausible synthetic approach would involve the reaction of 3-hydroxybenzaldehyde with a suitable N,N-dimethylthiocarbamoylating agent. The optimization of this theoretical synthesis would systematically investigate several key parameters to enhance the reaction's efficiency.

Key Optimization Parameters:

Solvent Selection: The choice of solvent is critical as it can significantly influence reaction rates and outcomes. A range of aprotic and protic solvents would be screened to find the optimal medium that facilitates the dissolution of reactants and stabilizes the transition state.

Temperature Control: Reaction temperature is a crucial factor. Initial trials might be conducted at room temperature, with subsequent experiments exploring elevated or reduced temperatures to balance reaction kinetics against the potential for side-product formation.

Reaction Time: The duration of the reaction would be monitored, often using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of maximum product formation before significant decomposition or side reactions occur.

Stoichiometry of Reactants: Varying the molar ratios of 3-hydroxybenzaldehyde and the N,N-dimethylthiocarbamoylating agent would be necessary to identify the ideal balance that maximizes the conversion of the limiting reagent.

Catalyst Screening: If applicable, different catalysts could be evaluated to accelerate the reaction and improve selectivity. The concentration of the chosen catalyst would also be an important optimization parameter.

Scalability Considerations:

Scaling up a synthetic procedure from a laboratory setting to a larger production scale introduces new challenges that must be addressed to ensure safety, efficiency, and consistency.

Heat Transfer: Exothermic reactions that are easily managed on a small scale can become hazardous on a larger scale. The reactor design must allow for efficient heat dissipation to prevent runaway reactions.

Mass Transfer: Ensuring efficient mixing of reactants becomes more challenging in larger vessels. The type of stirrer and mixing speed need to be carefully selected to maintain a homogeneous reaction mixture.

Reagent Addition Rate: The rate at which reagents are added can impact local concentrations and heat generation. A controlled addition rate is often necessary in scaled-up processes.

Work-up and Isolation Procedures: Procedures that are straightforward in the lab, such as extraction and filtration, may need to be adapted for larger volumes.

A systematic approach to optimization, often employing Design of Experiments (DoE) methodologies, can efficiently explore the interplay of these variables.

| Parameter | Range/Factors to Consider | Monitoring Technique |

| Solvent | Aprotic (e.g., THF, DMF, Acetonitrile), Protic (e.g., Ethanol, Methanol) | TLC, HPLC |

| Temperature | 0°C to reflux temperature of the solvent | Thermocouple, TLC |

| Reaction Time | 1 hour to 24 hours | TLC, HPLC |

| Stoichiometry | 1:1 to 1:1.5 (3-hydroxybenzaldehyde to thiocarbamoylating agent) | HPLC, NMR |

| Catalyst | Base (e.g., Triethylamine, Pyridine), Acid (e.g., p-TsOH) | TLC, HPLC |

Development of Efficient Purification and Isolation Protocols for Novel Organic Compounds

The purification and isolation of a newly synthesized compound like this compound are paramount to obtaining a sample of high purity for subsequent characterization and analysis. The choice of purification technique depends on the physical properties of the target compound and the nature of the impurities. emu.edu.tr

Common Purification Techniques:

Crystallization: This is a powerful technique for purifying solid organic compounds. emu.edu.tr It relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimal amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities in the solution. The selection of an appropriate solvent is crucial for successful crystallization. emu.edu.tr

Recrystallization: A repeated crystallization process to achieve higher purity. emu.edu.tr

Chromatography: This technique separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. emu.edu.tr

Column Chromatography: The crude product is loaded onto a column packed with a solid adsorbent (stationary phase), and a solvent (mobile phase) is passed through the column to elute the components at different rates. reachemchemicals.com

Thin Layer Chromatography (TLC): A quick and effective method to assess the purity of a compound and to determine the appropriate solvent system for column chromatography. reachemchemicals.com

High-Performance Liquid Chromatography (HPLC): A more advanced form of column chromatography that uses high pressure to pass the solvent through the column, resulting in higher resolution and faster separation. acs.org

Extraction: This method separates compounds based on their different solubilities in two immiscible liquids, typically an aqueous phase and an organic phase. It is often used in the work-up procedure to remove inorganic salts and other water-soluble impurities.

Distillation: This technique is suitable for purifying volatile liquids based on differences in their boiling points. reachemchemicals.com For a compound like this compound, which is likely to be a solid at room temperature, distillation would only be applicable if it were thermally stable and had a reasonably low boiling point under vacuum.

Filtration: A fundamental technique used to separate a solid from a liquid, for instance, to collect crystals after crystallization. Vacuum filtration is often employed to speed up the process. emu.edu.tr

A comprehensive purification protocol for a novel compound would likely involve a combination of these techniques. pubcompare.ai For instance, after the initial reaction, an extraction would be performed to remove inorganic byproducts. This would be followed by column chromatography to separate the target compound from unreacted starting materials and organic side products. Finally, crystallization or recrystallization would be employed to obtain the final product in high purity. The purity of the isolated this compound would then be confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

| Technique | Principle | Application for this compound |

| Crystallization | Differential solubility at varying temperatures | Final purification of the solid product |

| Column Chromatography | Differential adsorption on a stationary phase | Separation from starting materials and byproducts |

| Extraction | Differential solubility in immiscible liquids | Initial work-up to remove inorganic impurities |

| Filtration | Separation of a solid from a liquid | Isolation of crystallized product |

Advanced Spectroscopic and Computational Structural Analysis

Quantum Chemical Computations for Electronic Structure and ConformationTheoretical calculations, such as Density Functional Theory (DFT), could be employed to predict the compound's stable conformations, electronic properties, and to simulate its NMR and IR spectra. These computational results would complement and aid in the interpretation of the experimental data.

Without experimental data from the synthesized compound, any further discussion would be purely speculative and would not meet the requirements for a scientifically accurate article.

Density Functional Theory (DFT) for Ground State Properties Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in principle, atoms, molecules, and condensed phases. DFT is a popular and versatile method available in computational chemistry. nih.govresearchgate.net For a novel compound like 1-3-formylphenoxy-N,N-dimethylmethanethioamide, DFT calculations would typically be employed to predict its optimized geometry, bond lengths, bond angles, and dihedral angles in the ground state. Furthermore, DFT can be used to calculate various electronic properties such as dipole moment, polarizability, and vibrational frequencies, which are crucial for interpreting experimental spectroscopic data (e.g., Infrared and Raman spectroscopy).

A typical DFT study on a new molecule would involve selecting an appropriate functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations. researchgate.netmdpi.com The results of such calculations would provide a foundational understanding of the molecule's stability and electronic distribution. However, no such specific calculations for this compound have been published.

Molecular Orbital Analysis and Frontier Orbital Theory Applications

Molecular Orbital (MO) theory provides a description of the electronic structure of molecules in terms of orbitals that are spread out over the entire molecule. Key to understanding a molecule's reactivity and electronic transitions are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. mdpi.comresearchgate.netmdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates a more reactive molecule. mdpi.com

Frontier Orbital Theory, developed by Kenichi Fukui, focuses on the role of the HOMO and LUMO in chemical reactions. wikipedia.org The theory posits that the course of a chemical reaction is often determined by the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.orgimperial.ac.uk For this compound, an analysis of its frontier orbitals would reveal the likely sites for nucleophilic and electrophilic attack, providing insights into its potential chemical behavior. The distribution of the HOMO and LUMO across the molecule would highlight the electron-donating and electron-accepting regions, respectively. youtube.com Without computational studies on this specific molecule, a precise description of its frontier orbitals and their energies remains speculative.

Table 1: Hypothetical Frontier Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | - |

| LUMO | - |

| HOMO-LUMO Gap | - |

Data not available from existing research.

Molecular Dynamics (MD) Simulations for Conformational Flexibility Studies

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. frontiersin.org The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly useful for studying the conformational flexibility of molecules, as they can explore the potential energy surface and identify stable and metastable conformations. frontiersin.orgresearchgate.net

For this compound, MD simulations could be used to understand how the different parts of the molecule move relative to each other over time. researchgate.net This would involve calculating the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to assess the stability of the molecule's structure and the flexibility of its constituent atoms. frontiersin.org Such simulations could reveal, for instance, the rotational barriers around the phenoxy-thioamide bond and the conformational preferences of the N,N-dimethyl group. This information is vital for understanding how the molecule might interact with other molecules, such as biological receptors. plos.org However, no MD simulation studies for this compound have been reported in the scientific literature.

Table 2: Hypothetical Conformational Analysis Data

| Conformational Parameter | Value |

|---|---|

| Predominant Dihedral Angle (C-O-C-S) | - |

| Rotational Energy Barrier (kcal/mol) | - |

Data not available from existing research.

Investigation of Reactivity Profiles and Reaction Mechanisms

Mechanistic Studies of Reactions Involving the Formyl Group

The formyl group attached to the phenoxy ring imparts the reactivity characteristic of aromatic aldehydes. This functionality serves as a primary site for both nucleophilic attack and redox transformations.

The carbonyl carbon of the formyl group is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.compressbooks.pub This reaction, known as nucleophilic addition, involves the conversion of the trigonal planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized intermediate. masterorganicchemistry.compressbooks.pub

The rate of addition can be significantly influenced by catalysis. Acid catalysis enhances the electrophilicity of the carbonyl carbon by protonating the oxygen atom. Conversely, base catalysis can increase the reactivity of the nucleophile.

Key nucleophilic addition reactions at the formyl group include:

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) are potent nucleophiles that react irreversibly to form a secondary alcohol after an aqueous workup. youtube.com

Hydride Reagents: Reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, yielding a primary alcohol.

Cyanide: The cyanide ion (CN⁻) adds to form a cyanohydrin, a versatile intermediate in organic synthesis.

Amines: Primary amines react to form imines (Schiff bases) through an addition-elimination mechanism, while secondary amines can form enamines if an α-hydrogen is present.

Interactive Table: Nucleophilic Addition to the Formyl Group

| Nucleophile | Reagent Example | Product | Mechanism Type |

| Carbon Nucleophile | CH₃MgBr (Grignard) | Secondary Alcohol | Irreversible Addition |

| Hydride | NaBH₄ | Primary Alcohol | Irreversible Addition |

| Cyanide | NaCN, H⁺ | Cyanohydrin | Reversible Addition |

| Primary Amine | R-NH₂ | Imine | Addition-Elimination |

The formyl group exists in an intermediate oxidation state and can be readily oxidized or reduced.

Oxidation: Aromatic aldehydes are susceptible to oxidation, typically yielding carboxylic acids. brainkart.comunizin.org Strong oxidizing agents can achieve this transformation without affecting the stable aromatic ring. brainkart.commsu.edu The reaction proceeds through the formation of a hydrate (B1144303) intermediate, which is then oxidized.

Reduction: The formyl group can be reduced to a primary (benzyl) alcohol. This is a common transformation achieved through several methods:

Catalytic Hydrogenation: Using molecular hydrogen (H₂) with a metal catalyst (e.g., Pd, Pt, Ni) can reduce the aldehyde. brainkart.commsu.edu

Hydride Reagents: As mentioned, complex metal hydrides like NaBH₄ and LiAlH₄ are effective for this reduction.

Table 1: Common Redox Reagents for the Formyl Group

| Transformation | Reagent | Product Functional Group |

|---|---|---|

| Oxidation | Potassium permanganate (B83412) (KMnO₄) | Carboxylic Acid |

| Oxidation | Chromium trioxide (CrO₃) | Carboxylic Acid |

| Reduction | Sodium borohydride (NaBH₄) | Primary Alcohol |

Exploration of Thioamide Moiety Reactivity

The N,N-dimethylmethanethioamide moiety exhibits unique reactivity distinct from its amide analogue, primarily due to the properties of the sulfur atom. Thioamides are generally more resistant to hydrolysis than amides. nih.gov

While the thioamide C=S bond is less polarized than a C=O bond, it is more polarizable. The sulfur atom is a soft nucleophilic center, while the nitrogen atom's reactivity is influenced by its lone pair's delocalization into the C=S π-system. nih.govrsc.org

Electrophilic Attack at Sulfur: The sulfur atom readily reacts with soft electrophiles, a property known as thiophilicity. chemrxiv.org This has been studied in desulfurization reactions where metals like Ag(I), Hg(II), and Cu(I) coordinate to the sulfur, activating the thioamide carbon for nucleophilic attack. chemrxiv.org

Electrophilic Attack at Nitrogen: Activating the nitrogen atom can destabilize the thioamide ground state by disrupting the nN→π*C=S resonance. rsc.orgrsc.org This "ground-state-destabilization" strategy enhances the electrophilicity of the thiocarbonyl carbon. nih.govrsc.org For instance, site-selective N-acylation (e.g., with Boc₂O) weakens the C-N bond and facilitates subsequent reactions like transamidation. nih.govrsc.org

Hydrolysis: The hydrolysis of thioamides is typically slower than that of amides. rsc.org Under both acidic and basic conditions, the reaction proceeds via nucleophilic attack on the thiocarbonyl carbon. The ultimate products are the corresponding carboxylic acid (or its carboxylate salt), dimethylamine (B145610) (or its ammonium (B1175870) salt), and hydrogen sulfide. youtube.com

Thionation/Desulfurization: The interconversion between an amide and a thioamide represents a chemical equilibrium.

Desulfurization: This process converts the thioamide back to its corresponding amide. It can be achieved with various reagents, including metal salts or under oxidative conditions. chemrxiv.org

Thionation: The forward reaction, converting an amide to a thioamide, is typically accomplished using potent thionating agents. mdpi.comorganic-chemistry.org Common reagents include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. mdpi.comorganic-chemistry.orgtandfonline.com The choice of reagent and reaction conditions can be crucial for achieving high yields. organic-chemistry.org

Interactive Table: Reactions at the Thioamide Moiety

| Reaction Type | Reagent Example | Key Intermediate/Process | Product Type |

| Hydrolysis (Acidic) | H₃O⁺, heat | Tetrahedral intermediate | Carboxylic acid + Amine Salt |

| Hydrolysis (Basic) | NaOH, heat | Tetrahedral intermediate | Carboxylate Salt + Amine |

| Desulfurization | Ag(I) salts | Metal-sulfur coordination | Amide |

| Thionation | Lawesson's Reagent | P-S heterocycle | Thioamide |

Analysis of Phenoxy Linkage Stability and Cleavage Mechanisms

The phenoxy group constitutes a diaryl ether linkage (C-O-C), which is known for its high chemical stability. wikipedia.org This stability arises from the strength of the sp² C-O bond, which is greater than that of an sp³ C-O bond found in aliphatic ethers. Cleavage of this bond is challenging and typically requires harsh reaction conditions. wikipedia.orglibretexts.org

Acid-Catalyzed Cleavage: While strong acids like HBr and HI are commonly used to cleave alkyl ethers, they are generally ineffective for diaryl ethers. libretexts.org The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by a halide. However, nucleophilic aromatic substitution on the phenoxy ring is extremely difficult. libretexts.org

Reductive Cleavage: More effective methods often involve reductive pathways.

Organosilanes: Combinations of a silane, such as triethylsilane, with a base can form a powerful reductive system capable of cleaving C-O bonds in aromatic ethers. researchgate.net

Catalytic Hydrogenolysis: This method requires severe conditions, such as high pressures and temperatures over catalysts like Nickel, to break the strong aryl C-O bond. osti.gov The reaction mechanism can involve direct hydrogenolysis or hydrolysis pathways on the catalyst surface. osti.gov

Table 2: Phenoxy Linkage Cleavage Methods

| Method | Reagents | Conditions | Mechanism |

|---|---|---|---|

| Acid-Catalyzed | HBr / HI | Very Harsh / Generally Ineffective | SₙAr (unfavorable) |

| Reductive Cleavage | Et₃SiH / KOtBu | High Temperature | Nucleophilic process |

Computational Elucidation of Reaction Pathways and Transition States

While no specific computational studies on 1-3-formylphenoxy-N,N-dimethylmethanethioamide have been published, density functional theory (DFT) calculations are a powerful tool for investigating reaction mechanisms. nih.govrsc.org Such studies could provide valuable insights into the compound's reactivity.

Reaction Pathways:

Computational modeling could be employed to compare the activation energies for nucleophilic attack at the formyl carbon versus the thiocarbonyl carbon. This would quantitatively confirm the higher reactivity of the aldehyde. DFT calculations can also map out the potential energy surface for various reactions, identifying intermediates and transition states. nih.gov For example, in a hypothetical Willgerodt-Kindler reaction, which involves an aldehyde, an amine, and sulfur to form a thioamide, computational studies could elucidate the intricate mechanism involving imine formation, sulfur addition, and rearrangement. researchgate.netmdpi.com

Transition States:

For any given transformation, computational chemistry can be used to locate and characterize the transition state structure. Analysis of the transition state geometry and vibrational frequencies can confirm the nature of the reaction pathway (e.g., concerted vs. stepwise). For instance, in a hypothetical cycloaddition reaction involving the thioamide C=S double bond, the transition state geometry would reveal the degree of synchronicity of bond formation and provide insights into the origins of regioselectivity and stereoselectivity. nih.govresearchgate.net

A theoretical investigation could involve the following computational approaches:

| Computational Method | Purpose | Expected Insights |

| Density Functional Theory (DFT) | Geometry optimization, frequency calculations, transition state searches. | Determination of stable conformers, reaction energetics, and activation barriers. nih.gov |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and orbital interactions. | Understanding the electronic effects of the substituents and identifying key orbital interactions that govern reactivity. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Characterization of chemical bonds and non-covalent interactions. | Elucidation of bonding changes along the reaction coordinate. |

These computational approaches would provide a detailed, atomistic understanding of the reaction mechanisms, complementing and guiding experimental investigations into the reactivity of this and related molecules.

Derivatization and Chemical Modification Strategies

Functionalization of the Formyl Group for Analog Library Synthesis

The aldehyde functional group is a cornerstone of organic synthesis, offering numerous pathways for carbon-carbon and carbon-heteroatom bond formation.

Reductive amination is a highly effective method for converting aldehydes into amines. masterorganicchemistry.com The process typically involves two steps: the initial reaction of the aldehyde with a primary or secondary amine to form an imine or iminium ion, followed by the in-situ reduction of this intermediate to the corresponding amine. masterorganicchemistry.comucla.edu A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being mild and selective options that tolerate a wide range of functional groups. masterorganicchemistry.comorganic-chemistry.org This reaction allows for the introduction of diverse amine substituents, making it a powerful tool for creating libraries of analogs.

For 1-3-formylphenoxy-N,N-dimethylmethanethioamide, this strategy can produce a range of secondary and tertiary amines, as illustrated in the following table.

| Reactant Amine | Product Name | Product Structure |

|---|---|---|

| Methylamine (CH₃NH₂) | N-methyl-1-(3-(dimethylthiocarbamoyloxy)phenyl)methanamine | C₁₁H₁₆N₂OS |

| Aniline (C₆H₅NH₂) | N-phenyl-1-(3-(dimethylthiocarbamoyloxy)phenyl)methanamine | C₁₆H₁₈N₂OS |

| Piperidine (C₅H₁₁N) | 1-((3-(dimethylthiocarbamoyloxy)benzyl)piperidine | C₁₅H₂₂N₂OS |

| Morpholine (C₄H₉NO) | 4-((3-(dimethylthiocarbamoyloxy)benzyl)morpholine | C₁₄H₂₀N₂O₂S |

The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by various nucleophiles, enabling carbon-carbon bond formation through olefination and condensation reactions.

Olefination reactions , such as the Wittig reaction, replace the carbonyl oxygen with a carbon-carbon double bond. This is achieved by reacting the aldehyde with a phosphorus ylide (phosphorane). mdpi.com Stabilized ylides, like (carbomethoxymethylene)triphenylphosphorane, are particularly effective with aromatic aldehydes and can be used in one-pot procedures. mdpi.com This strategy allows for the extension of the side chain and the introduction of various functional groups.

Aldol (B89426) condensation provides another route to C-C bond formation. wikipedia.org Since this compound lacks α-hydrogens, it can act as the electrophilic partner in a crossed-aldol or Claisen-Schmidt condensation with an enolizable ketone or aldehyde. wikipedia.org The reaction, typically catalyzed by acid or base, forms a β-hydroxy carbonyl compound, which often dehydrates spontaneously to yield a stable α,β-unsaturated conjugated system. organic-chemistry.orgkhanacademy.org

| Reaction Type | Reactant | Major Product |

|---|---|---|

| Wittig Olefination | (Carbomethoxymethylene)triphenylphosphorane | Methyl 3-(3-(dimethylthiocarbamoyloxy)phenyl)acrylate |

| Wittig Olefination | (Cyanomethylene)triphenylphosphorane | 3-(3-(dimethylthiocarbamoyloxy)phenyl)acrylonitrile |

| Aldol Condensation | Acetone | 4-(3-(dimethylthiocarbamoyloxy)phenyl)but-3-en-2-one |

| Aldol Condensation | Acetophenone | 3-(3-(dimethylthiocarbamoyloxy)phenyl)-1-phenylprop-2-en-1-one |

Modifications at the Thioamide Nitrogen and Sulfur Atoms

The O-aryl N,N-dimethylthiocarbamate moiety offers unique reactivity, particularly through rearrangements involving the sulfur atom.

Direct N-alkylation of the thioamide nitrogen in this compound is not feasible as the nitrogen atom is tertiary.

While direct S-alkylation is possible, a more significant and synthetically useful transformation is the Newman-Kwart rearrangement (NKR) . wikipedia.orgjk-sci.com This reaction involves the intramolecular, thermal migration of the aryl group from the oxygen atom to the sulfur atom. wikipedia.orgorganic-chemistry.org The result is the isomerization of the O-aryl thiocarbamate into its S-aryl thiocarbamate isomer (S-(3-formylphenyl) dimethylcarbamothioate). wikipedia.orgjk-sci.com The driving force for this rearrangement is the formation of the thermodynamically more stable C=O double bond from the C=S double bond. jk-sci.comorganic-chemistry.org The presence of the electron-withdrawing formyl group on the aromatic ring can facilitate this reaction, which typically requires high temperatures (200-300 °C). wikipedia.orgorganic-chemistry.org However, recent advances have shown that palladium catalysis can significantly lower the required reaction temperature. nih.govresearchgate.net The S-aryl product can be subsequently hydrolyzed to yield the corresponding thiophenol, providing a valuable route from phenols to thiophenols. wikipedia.orgjk-sci.com

| Condition | Description | Product | Reference |

|---|---|---|---|

| Thermal | Heating in a high-boiling solvent (e.g., diphenyl ether) at temperatures >200 °C. | S-(3-formylphenyl) dimethylcarbamothioate | wikipedia.orgresearchgate.net |

| Microwave | Microwave irradiation can accelerate the reaction and improve yields. | S-(3-formylphenyl) dimethylcarbamothioate | jk-sci.com |

| Palladium Catalysis | Use of a palladium catalyst allows the reaction to proceed at lower temperatures (e.g., 100 °C). | S-(3-formylphenyl) dimethylcarbamothioate | nih.govresearchgate.net |

The thiocarbamate moiety can participate in or influence cyclization reactions. For instance, palladium-catalyzed intramolecular C-H functionalization strategies can lead to the formation of new heterocyclic rings. Oxidative cyclization of O-aryl precursors has been shown to produce benzofuran (B130515) frameworks. nih.gov Following a Newman-Kwart rearrangement, the resulting S-aryl thiocarbamate can be used as a precursor for sulfur-containing heterocycles. For example, modified S-aryl products have been used to synthesize dinickel(II) dithiolate macrocyclic complexes. researchgate.net

Aromatic Ring Functionalization Pathways

Common SEAr reactions like nitration, halogenation, and sulfonation would likely lead to substitution at the positions ortho or para to the thiocarbamate oxygen, with potential for complex product mixtures. Late-stage functionalization techniques, which are designed to modify complex molecules, offer more controlled approaches. nih.gov These can include radical aromatic substitutions or transition-metal-catalyzed C-H activation/functionalization, which can exhibit different regioselectivity compared to classic SEAr. nih.gov For example, directed ortho-metalation could potentially be employed by first converting the formyl group to a directing group that is more effective and robust.

Directed Metalation Strategies for Ortho-Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. acs.orgwikipedia.org This method relies on the presence of a directed metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org

In the case of this compound, the N,N-dimethylmethanethioamide group could potentially serve as a DMG. Amide and carbamate (B1207046) groups are known to be effective DMGs. wikipedia.orguwindsor.ca The heteroatoms (sulfur and nitrogen) in the thioamide moiety possess lone pairs that could coordinate with the lithium atom of an alkyllithium base, such as n-butyllithium. uwindsor.ca This coordination would direct the deprotonation to the ortho positions relative to the thioamide-bearing substituent.

The potential sites for directed metalation are the 2- and 4-positions.

| Position | Proximity to Potential DMG | Plausibility |

| 2 | Ortho to the phenoxy-thioamide | A plausible site for deprotonation if the thioamide group acts as an effective DMG. |

| 4 | Ortho to the phenoxy-thioamide | Also a plausible site for deprotonation, with the regioselectivity between the 2- and 4-positions being influenced by steric and electronic factors. |

An alternative strategy involves the in-situ modification of the formyl group to create a temporary DMG. Aldehydes can be transiently protected and converted into a directing group through the addition of a lithium amide. harvard.edu This would form an α-amino alkoxide intermediate that can direct lithiation to the ortho positions relative to the original formyl group, which are the 2- and 6-positions.

The subsequent reaction of the generated aryllithium species with various electrophiles would introduce a wide range of substituents with high regioselectivity.

Scaffold Diversification through Heterocyclic Annulation

The formyl and thioamide functionalities in this compound make it a versatile precursor for the synthesis of fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring onto an existing one, can be employed to significantly diversify the molecular scaffold.

Thioamides are known to participate in various annulation reactions to form sulfur- and nitrogen-containing heterocycles. nih.govresearchgate.net For instance, they can undergo [3+3] annulation with modified enals to produce thiazinones. acs.orgamanote.com Additionally, rhodium-catalyzed [4+1] annulation of thioamides with carbenoid precursors can yield dihydrothiophenes. rsc.org

Aromatic aldehydes are also widely used in the synthesis of N-, O-, and S-heterocycles. researchgate.netrsc.orgnih.gov They can react with a variety of building blocks to construct diverse heterocyclic frameworks. For example, the reaction of aryl aldehydes with 2-aminopyridines can lead to the formation of imidazo[1,2-a]pyridines. rsc.orgnih.gov

Based on the reactivity of these functional groups, several theoretical annulation strategies can be envisioned for this compound:

Pictet-Spengler Reaction: An intramolecular cyclization reaction could be designed where a nucleophilic center, introduced at the ortho position to the formyl group (e.g., via directed metalation followed by functionalization), condenses with the aldehyde to form a new heterocyclic ring.

Gewald Reaction: The aromatic aldehyde could potentially react with a cyano-containing active methylene (B1212753) compound and elemental sulfur in a multicomponent reaction to construct a substituted thiophene (B33073) ring.

Hantzsch Thiazole (B1198619) Synthesis: The thioamide functionality could react with α-haloketones to form a thiazole ring, a common motif in medicinal chemistry.

Intermolecular Interactions and Supramolecular Assembly Theoretical Frameworks

Theoretical Assessment of Hydrogen Bonding Capabilities and Patterns

1-3-formylphenoxy-N,N-dimethylmethanethioamide possesses several sites capable of participating in hydrogen bonding, which are expected to be primary determinants of its solid-state structure and solution-phase behavior. The key functional groups involved are the formyl group (-CHO) and the thioamide group (-C(=S)N(CH₃)₂).

The thioamide moiety is a particularly interesting hydrogen bond participant. Computational studies on simple thioamides have shown that they can act as both hydrogen bond donors and acceptors. nih.gov While the N,N-dimethyl substitution in this compound precludes the classic N-H•••S hydrogen bond, the sulfur atom can act as a hydrogen bond acceptor. The strength of this interaction can be comparable to that of amides. nih.gov Furthermore, the formyl hydrogen and the methyl hydrogens on the thioamide nitrogen can act as weak hydrogen bond donors, forming C-H•••S interactions. researchgate.netrsc.org In the crystal structure of N,N-dimethylthioformamide, for instance, molecules are connected by C-H•••S cooperative hydrogen bonds, forming helix-shaped chains. researchgate.netrsc.org

The oxygen atom of the formyl group is a potent hydrogen bond acceptor. It can interact with weak C-H donors from neighboring molecules, such as the aromatic protons of the phenoxy ring or the methyl protons.

Based on these considerations, several hydrogen bonding patterns can be predicted for this compound:

C-H•••S Interactions: The sulfur atom of the thioamide is expected to be a primary hydrogen bond acceptor site, potentially interacting with the formyl C-H group or aromatic C-H groups of adjacent molecules.

C-H•••O Interactions: The formyl oxygen is a strong hydrogen bond acceptor and will likely engage in interactions with various C-H donors.

Cooperative Hydrogen Bonding: The presence of multiple donor and acceptor sites could lead to the formation of extended, cooperative hydrogen-bonded networks, significantly influencing the crystal packing. researchgate.netrsc.org

| Potential Hydrogen Bond | Donor | Acceptor | Expected Relative Strength |

| C(formyl)-H•••S | Formyl C-H | Thioamide Sulfur | Moderate |

| C(aromatic)-H•••S | Aromatic C-H | Thioamide Sulfur | Weak |

| C(methyl)-H•••S | Methyl C-H | Thioamide Sulfur | Weak |

| C(formyl)-H•••O | Formyl C-H | Formyl Oxygen | Moderate |

| C(aromatic)-H•••O | Aromatic C-H | Formyl Oxygen | Weak |

| C(methyl)-H•••O | Methyl C-H | Formyl Oxygen | Weak |

Analysis of Aromatic Pi-Stacking and Other Non-Covalent Interactions

The presence of the aromatic phenoxy ring in this compound introduces the possibility of π-stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of aromatic rings, are crucial in the formation of supramolecular architectures.

Two primary modes of π-stacking can be envisaged:

Face-to-Face Stacking: Where the aromatic rings are parallel to each other. This arrangement can be either perfectly eclipsed or, more commonly, offset.

Edge-to-Face (T-shaped) Stacking: Where a C-H bond of one aromatic ring points towards the face of another.

The electronic nature of the substituents on the aromatic ring, namely the formyl group and the ether linkage to the thioamide, will influence the charge distribution within the ring and, consequently, the preferred mode and strength of π-stacking. The electron-withdrawing formyl group will create a more electron-deficient region on the ring, which could favor interactions with electron-rich regions of neighboring molecules.

Dipole-Dipole Interactions: The polar formyl and thioamide groups will induce significant molecular dipoles, leading to electrostatic interactions that will influence molecular orientation in the condensed phase.

Van der Waals Forces: These ubiquitous, weaker interactions will play a collective role in the close packing of molecules.

Prediction of Self-Assembly Architectures in Condensed Phases

The interplay of the hydrogen bonding and π-stacking interactions discussed above is expected to drive the self-assembly of this compound into well-defined supramolecular architectures in the solid state.

Based on the functionalities present, several motifs can be predicted:

1D Chains/Ribbons: Directional hydrogen bonds, particularly the potentially strong C-H•••S interactions, could lead to the formation of one-dimensional chains or ribbons of molecules.

2D Sheets: These 1D motifs could be further organized into two-dimensional sheets through weaker intermolecular forces, such as π-stacking between the aromatic rings of adjacent chains.

3D Networks: The combination of various hydrogen bonding interactions and π-stacking could result in the formation of complex three-dimensional networks.

The final crystal structure will represent the thermodynamic minimum, optimizing all the attractive intermolecular interactions while minimizing steric repulsion. The flexibility of the ether linkage may allow for different conformational polymorphs, each with a unique packing arrangement.

Ligand Binding Site Analysis for Coordination Chemistry (Theoretical Exploration)

From a coordination chemistry perspective, this compound presents several potential binding sites for metal ions. A theoretical analysis of its structure suggests the following possibilities for ligation:

Thioamide Sulfur Atom: The sulfur atom, being a soft donor, is a primary candidate for coordination to soft metal ions (e.g., Ag⁺, Pd²⁺, Pt²⁺). The lone pairs on the sulfur atom are accessible for donation to a metal center.

Formyl Oxygen Atom: The oxygen atom of the formyl group is a hard donor and would be expected to coordinate preferentially with hard metal ions (e.g., Na⁺, Mg²⁺, Al³⁺).

Bidentate S,O-Chelation: It is conceivable that the molecule could act as a bidentate ligand, coordinating to a single metal center through both the thioamide sulfur and the formyl oxygen. This would form a chelate ring, the stability of which would depend on the size of the metal ion and the conformational flexibility of the ligand.

Aromatic Ring (π-Coordination): The π-system of the aromatic ring could potentially coordinate to transition metals that are capable of π-bonding (e.g., Cr, Mo, W).

Potential Theoretical Applications in Advanced Materials and Chemical Synthesis

Conceptual Framework for its Utility as a Ligand in Catalysis (Theoretical)

Thioamides are recognized for their ability to coordinate with transition metals, particularly soft metals, due to the soft Lewis basicity of the sulfur atom. nih.govacs.org This makes 1-3-formylphenoxy-N,N-dimethylmethanethioamide a promising candidate for a monodentate or potentially bidentate ligand in catalysis.

As a ligand, the compound could coordinate to a metal center in several ways:

Monodentate Coordination: Primarily through the sulfur atom of the thioamide group. This is the most straightforward mode, creating complexes suitable for a range of catalytic transformations.

Bidentate (S, O) Coordination: The oxygen atom of the formyl group could also participate in coordination, forming a chelate ring with the metal center. This would create a more rigid and stable complex, which can be beneficial for stereocontrol in asymmetric catalysis.

Thioamide-based pincer ligands have shown significant promise as catalysts for carbon-carbon coupling reactions. acs.orgresearchgate.net By analogy, complexes derived from this compound could theoretically catalyze reactions such as Heck, Suzuki, or Sonogashira couplings. The electronic properties of the aromatic ring can be tuned by the formyl group, which in turn could influence the catalytic activity of the metal center.

| Potential Metal Center | Coordination Mode | Hypothetical Catalytic Application |

|---|---|---|

| Palladium (Pd), Platinum (Pt) | Monodentate (S-donor) or Bidentate (S,O-donor) | Cross-coupling reactions (e.g., Heck, Suzuki) |

| Rhodium (Rh), Ruthenium (Ru) | Bidentate (S,O-donor) | Asymmetric Hydrogenation, Hydroformylation |

| Gold (Au), Copper (Cu) | Monodentate (S-donor) | Lewis Acid Catalysis, Carbene Transfer Reactions |

Role as a Precursor in Multi-Step Organic Synthesis (Theoretical)

The presence of two distinct and highly versatile functional groups makes this compound an excellent theoretical precursor for complex molecule synthesis. The differing reactivity of the aldehyde and thioamide allows for selective, sequential transformations.

For example, the aldehyde can be selectively targeted for reactions such as:

Wittig reaction to form an alkene.

Grignard addition to create a secondary alcohol. patsnap.com

Reductive amination to produce a secondary or tertiary amine.

Oxidation to a carboxylic acid.

Following the transformation of the aldehyde, the thioamide group can then be modified. Thioamides can be hydrolyzed to amides, reduced to amines, or used as precursors for the synthesis of sulfur-containing heterocycles like thiazoles. This orthogonal reactivity is highly valuable in designing efficient synthetic routes to complex target molecules.

| Step | Targeted Group | Reaction Type | Reagents | Intermediate Functional Group |

|---|---|---|---|---|

| 1 | Formyl (-CHO) | Wittig Reaction | Ph3P=CHR | Alkene (-CH=CHR) |

| 2 | Thioamide (-C(S)NMe2) | Hydrolysis | H3O+ / Heat | Amide (-C(O)NMe2) |

Design Principles for Novel Chemical Transformations Using the Compound

The unique juxtaposition of an electrophilic aldehyde and a nucleophilic/coordinating thioamide group on a single molecule allows for the design of novel chemical transformations. One could envision intramolecular reactions or domino sequences where both groups participate.

For instance, a metal could initially coordinate to the thioamide sulfur, bringing it in proximity to the aldehyde. This could facilitate a metal-catalyzed intramolecular cyclization or rearrangement reaction, leading to novel heterocyclic structures. Alternatively, the aldehyde could first react with a nucleophile, generating an intermediate that is trapped intramolecularly by the thioamide sulfur. Such strategies, leveraging the bifunctional nature of the molecule, could provide rapid access to complex molecular architectures that would be difficult to synthesize through other means. nih.gov

Future Research Directions and Concluding Outlook

Identification of Unexplored Reactivity Pathways and Synthetic Opportunities

The N,N-dimethylmethanethioamide moiety is known for its distinct reactivity compared to its amide counterpart, offering avenues for novel synthetic transformations. The electron-rich nature of the thioamide sulfur and the unique electronic properties of the C=S bond can be exploited in various reactions. nih.gov For instance, the thioamide can act as a versatile building block in cycloaddition reactions. rsc.org The development of catalytic [4+1]-annulation reactions involving thioamides and carbene precursors to form highly substituted dihydrothiophenes is a testament to their synthetic utility. rsc.org Future work could explore the participation of 1-3-formylphenoxy-N,N-dimethylmethanethioamide in similar annulation strategies, potentially leading to novel heterocyclic scaffolds.

Furthermore, the formyl group on the phenoxy ring introduces an additional site for chemical modification. This aldehyde functionality can undergo a plethora of reactions, including but not limited to, Wittig reactions, aldol (B89426) condensations, and reductive aminations. The interplay between the reactivity of the formyl group and the thioamide presents an opportunity for developing selective reaction conditions that target one group in the presence of the other, leading to a diverse array of derivatives.

The thioamide group's resistance to hydrolysis compared to amides, coupled with its potential for electrophilic addition at the sulfur atom, opens up possibilities for its use as a stable synthetic intermediate. nih.gov Research into the chemoselective transamidation of thioamides under transition-metal-free conditions has shown the potential for cleaving the C(S)-N bond, offering a pathway to generate new amide or thioamide structures. nih.gov Applying such methodologies to this compound could provide access to a library of related compounds with varied substitution at the nitrogen atom.

Design and Synthesis of Advanced Analogues with Predicted Enhanced Chemical Functionality

The modular nature of this compound allows for the systematic design and synthesis of advanced analogues with tailored properties. Thioamides have been successfully employed as bioisosteres for amides in drug design, often leading to improved biological activity and pharmacokinetic profiles. tandfonline.comnih.gov By strategically modifying the core structure, it is possible to create analogues with enhanced functionality for applications in medicinal chemistry and materials science.

One avenue of exploration is the modification of the N,N-dimethyl groups. The introduction of different alkyl or aryl substituents could modulate the electronic and steric properties of the thioamide, potentially influencing its reactivity and intermolecular interactions. For example, replacing the dimethyl groups with larger substituents could enhance stability or alter binding affinity to biological targets.

Another area for analogue development is the substitution pattern on the aromatic ring. The introduction of electron-donating or electron-withdrawing groups could fine-tune the reactivity of both the formyl group and the thioamide. Furthermore, the synthesis of analogues where the formyl group is replaced with other functionalities, such as a carboxylic acid, an ester, or a cyano group, would significantly expand the chemical space accessible from this scaffold. The development of synthetic routes to analogues like 1,3-benzoazaphospholes has demonstrated the feasibility of creating novel heterocyclic systems from substituted anilines, a strategy that could be adapted for thioamide-containing precursors. frontiersin.org

| Analogue | Modification | Predicted Enhanced Functionality |

| 1-(3-formylphenoxy)-N-methyl-N-benzylmethanethioamide | Replacement of one methyl group with a benzyl (B1604629) group | Altered steric hindrance and potential for pi-stacking interactions. |

| 1-(3-cyanophenoxy)-N,N-dimethylmethanethioamide | Replacement of the formyl group with a cyano group | Increased polarity and potential for different intermolecular interactions. |

| 1-(4-fluoro-3-formylphenoxy)-N,N-dimethylmethanethioamide | Addition of a fluorine atom to the aromatic ring | Modified electronic properties and potential for improved metabolic stability. |

Integration into More Complex Molecular Systems and Architectures

The unique combination of functional groups in this compound makes it an attractive building block for the construction of more complex molecular systems. The incorporation of thioamides into peptides and proteins has been shown to enhance their stability and provide valuable probes for studying protein structure and function. nih.govspringerprofessional.de The formyl group of this compound could serve as a reactive handle for its covalent attachment to larger biomolecules or synthetic polymers.

For instance, the aldehyde can be used in biocompatible ligation reactions, such as oxime or hydrazone formation, to conjugate the molecule to proteins or other biopolymers. This could enable the development of novel bioconjugates with tailored properties. The thioamide moiety, with its unique spectroscopic and hydrogen bonding characteristics, could then act as a probe to study molecular interactions. tandfonline.comnih.gov

In the realm of materials science, the integration of this compound into polymer backbones or as a pendant group could lead to materials with interesting optical or electronic properties. The thioamide group is known to have a red-shifted π-to-π* absorption compared to amides, a property that could be exploited in the design of novel dyes or functional polymers. tandfonline.com

Theoretical Contributions to Fundamental Organic Chemistry Principles

In-depth theoretical studies of this compound can provide significant contributions to our understanding of fundamental principles in organic chemistry. Density functional theory (DFT) calculations, for example, can be employed to investigate the electronic structure, conformational preferences, and reactivity of the molecule. chemrxiv.org Such studies can elucidate the interplay between the thioamide, formyl, and phenoxy groups and how they influence each other's properties.

A key area for theoretical investigation is the rotational barrier around the C-N bond of the thioamide, which is known to be higher than in amides. tandfonline.com Computational studies can quantify this barrier in this compound and explore how it is affected by substituents on the aromatic ring or the nitrogen atom. This would provide valuable insights into the conformational dynamics of this class of molecules.

Furthermore, theoretical calculations can be used to predict the outcomes of various chemical reactions and to rationalize experimentally observed selectivities. chemrxiv.org For example, modeling the transition states of potential cycloaddition or nucleophilic substitution reactions could guide the development of new synthetic methodologies. The study of non-covalent interactions, such as hydrogen bonding and chalcogen bonding involving the thioamide sulfur, can also be explored through computational methods, providing a deeper understanding of the intermolecular forces that govern the behavior of this molecule in different environments. nih.gov

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.